molecular formula C10H10N2O4S B12770044 Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide CAS No. 108361-86-0

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide

Cat. No.: B12770044
CAS No.: 108361-86-0
M. Wt: 254.26 g/mol
InChI Key: YYZJEMSIPAASOJ-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Thioamides and α,β-Unsaturated Ketones: This method involves the reaction of thioamides with α,β-unsaturated ketones under acidic or basic conditions to form the isothiazolopyridine ring.

    Oxidative Cyclization: This approach uses oxidizing agents such as hydrogen peroxide or peracids to induce cyclization of suitable precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, isothiazolopyridines are studied for their unique electronic properties and potential as building blocks for complex molecules.

Biology

Biologically, these compounds may exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.

Medicine

In medicine, derivatives of isothiazolopyridines are explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, these compounds can be used in the development of advanced materials, such as polymers and coatings, due to their stability and functional versatility.

Mechanism of Action

The mechanism of action of isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Isothiazolo(5,4-b)pyridin-3(2H)-one: A parent compound with similar core structure but different substituents.

    Thiazolopyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting similar biological activities.

Uniqueness

Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

108361-86-0

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

2-acetyl-4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C10H10N2O4S/c1-5-4-6(2)11-9-8(5)10(14)12(7(3)13)17(9,15)16/h4H,1-3H3

InChI Key

YYZJEMSIPAASOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)C(=O)C)C

Origin of Product

United States

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